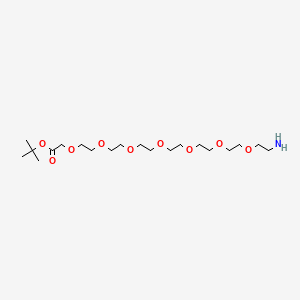
H2N-Peg7-CH2cootbu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is utilized in the synthesis of a series of PROTACs (proteolysis-targeting chimeras), which are molecules designed to target specific proteins for degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H2N-Peg7-CH2cootbu involves the reaction of polyethylene glycol with tert-butyl bromoacetate in the presence of a base, followed by the introduction of an amino group. The reaction conditions typically include:
Solvent: Anhydrous tetrahydrofuran (THF)
Base: Sodium hydride (NaH)
Temperature: Room temperature to 60°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants
Purification: Techniques such as column chromatography and recrystallization to ensure high purity
Quality Control: Rigorous testing to meet industry standards for purity and consistency.
Chemical Reactions Analysis
Types of Reactions
H2N-Peg7-CH2cootbu undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and conditions including mild bases (e.g., triethylamine).
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Ester Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
H2N-Peg7-CH2cootbu has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Employed in the development of targeted protein degradation therapies, which can selectively degrade disease-causing proteins.
Industry: Utilized in the production of advanced materials and nanotechnology
Mechanism of Action
H2N-Peg7-CH2cootbu functions as a linker in PROTACs, which work by recruiting an E3 ubiquitin ligase to the target protein. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets and pathways involved include:
E3 Ubiquitin Ligase: Enzyme that tags the target protein with ubiquitin.
Proteasome: Cellular machinery that degrades the ubiquitinated protein.
Comparison with Similar Compounds
Similar Compounds
H2N-Peg2-CH2cootbu: A shorter PEG-based PROTAC linker with similar applications.
H2N-Peg4-CH2cootbu: Another PEG-based linker with intermediate chain length.
Uniqueness
H2N-Peg7-CH2cootbu is unique due to its longer PEG chain, which provides greater flexibility and solubility. This can enhance the efficacy and stability of the resulting PROTACs compared to shorter PEG linkers .
Properties
Molecular Formula |
C20H41NO9 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C20H41NO9/c1-20(2,3)30-19(22)18-29-17-16-28-15-14-27-13-12-26-11-10-25-9-8-24-7-6-23-5-4-21/h4-18,21H2,1-3H3 |
InChI Key |
LMEXMIFFYSNXAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-6-Azaspiro[2.5]octan-4-ol](/img/structure/B14025155.png)
![(NZ)-N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14025159.png)
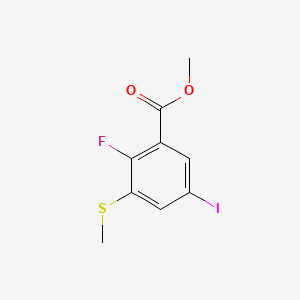
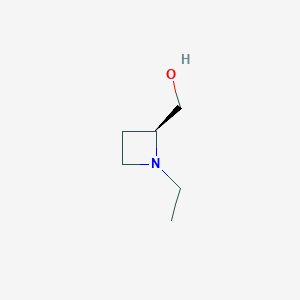
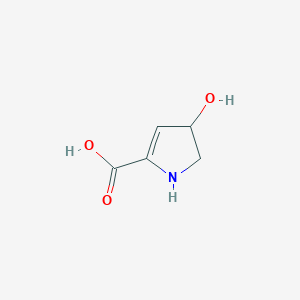
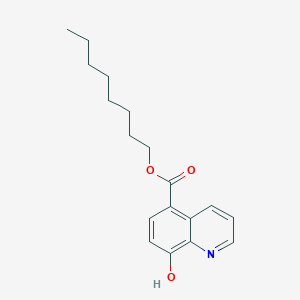
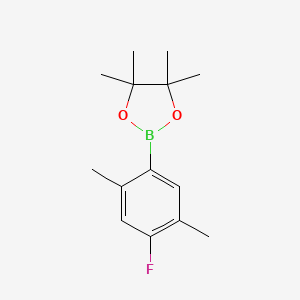
![(1R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14025184.png)


![2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-ol; trifluoroacetic acid](/img/structure/B14025207.png)
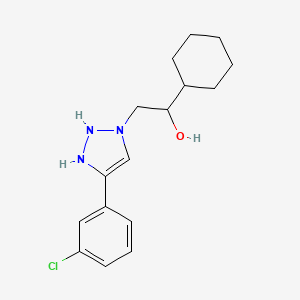

![(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B14025223.png)
